molecular formula C13H14N2O B13896385 5-Methyl-6-(2-methylbenzyl)pyrimidin-4-ol

5-Methyl-6-(2-methylbenzyl)pyrimidin-4-ol

Cat. No.: B13896385
M. Wt: 214.26 g/mol
InChI Key: IKIZUMXVKWOESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-6-(2-methylbenzyl)pyrimidin-4-ol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-(2-methylbenzyl)pyrimidin-4-ol typically involves the condensation of appropriate aldehydes with pyrimidine derivatives. One common method involves the reaction of 2-methylbenzylamine with 4-hydroxy-5-methylpyrimidine under reflux conditions in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(2-methylbenzyl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone derivative.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.

    Substitution: The methyl and benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-Methyl-6-(2-methylbenzyl)pyrimidin-4-one

    Reduction: 5-Methyl-6-(2-methylbenzyl)dihydropyrimidin-4-ol

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-6-(2-methylbenzyl)pyrimidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: This compound is being investigated for its potential as an anticancer agent and as a modulator of biological pathways.

    Industry: It can be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-6-(2-methylbenzyl)pyrimidin-4-ol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-6-(2-chlorobenzyl)pyrimidin-4-ol
  • 5-Methyl-6-(2-methoxybenzyl)pyrimidin-4-ol
  • 5-Methyl-6-(2-nitrobenzyl)pyrimidin-4-ol

Comparison

Compared to similar compounds, 5-Methyl-6-(2-methylbenzyl)pyrimidin-4-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position of the benzyl moiety can affect its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

5-methyl-4-[(2-methylphenyl)methyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C13H14N2O/c1-9-5-3-4-6-11(9)7-12-10(2)13(16)15-8-14-12/h3-6,8H,7H2,1-2H3,(H,14,15,16)

InChI Key

IKIZUMXVKWOESN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2=C(C(=O)NC=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.